molecular formula C15H15N3O2S B287420 ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Cat. No. B287420
M. Wt: 301.4 g/mol
InChI Key: IFPQQVXHOCFDCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate, also known as MBT-1, is a chemical compound that has been extensively studied for its potential applications in scientific research. MBT-1 is a pyrazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.

Mechanism of Action

The exact mechanism of action of ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is not fully understood, but it is believed to act through a variety of pathways, including inhibition of cell proliferation, modulation of the immune response, and neuroprotection. ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to inhibit the activity of several enzymes involved in cell proliferation, including cyclin-dependent kinases and topoisomerases. It has also been shown to modulate the activity of several immune cells, including T cells and B cells. In addition, ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have a range of biochemical and physiological effects, including inhibition of cell proliferation, modulation of the immune response, and neuroprotection. In cancer cells, ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to induce cell cycle arrest and apoptosis, leading to inhibition of cell growth and proliferation. In immune cells, ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to modulate the activity of several key signaling pathways, leading to modulation of the immune response. In addition, ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is its versatility, as it has potential applications in a range of research fields. In addition, ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have low toxicity, making it a promising candidate for further development. However, one limitation of ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate is its relatively low solubility, which may make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. One area of interest is the development of new cancer therapies based on the inhibition of cell proliferation by ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate. Another area of interest is the potential use of ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further research is needed to fully understand the mechanism of action of ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate and its potential applications in a range of research fields.

Synthesis Methods

Ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate can be synthesized using a variety of methods, including the reaction of 4-methyl-1,3-benzothiazol-2-amine with ethyl acetoacetate and hydrazine hydrate, followed by cyclization with acetic anhydride. Another method involves the reaction of 4-methyl-1,3-benzothiazol-2-amine with ethyl acetoacetate and acetic anhydride, followed by cyclization with hydrazine hydrate.

Scientific Research Applications

Ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been extensively studied for its potential applications in various research fields, including cancer research, neuroscience, and immunology. In cancer research, ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to inhibit the growth and proliferation of cancer cells, making it a promising candidate for the development of new cancer therapies. In neuroscience, ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.

properties

Product Name

ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-4-carboxylate

Molecular Formula

C15H15N3O2S

Molecular Weight

301.4 g/mol

IUPAC Name

ethyl 5-methyl-1-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-4-carboxylate

InChI

InChI=1S/C15H15N3O2S/c1-4-20-14(19)11-8-16-18(10(11)3)15-17-13-9(2)6-5-7-12(13)21-15/h5-8H,4H2,1-3H3

InChI Key

IFPQQVXHOCFDCK-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)C

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=NC3=C(C=CC=C3S2)C)C

Origin of Product

United States

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